

# Technical Guide: Crystal Structure Analysis of N-p-Tolyl-guanidine Oxalate Salt

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## Compound of Interest

Compound Name:	<i>N-p-Tolyl-guanidine oxalate</i>
CAS No.:	1187927-45-2
Cat. No.:	B1430305

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## Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs)—specifically solubility, stability, and bioavailability—are dictated by their solid-state structure. Guanidine derivatives, such as N-p-tolyl-guanidine, are critical intermediates in medicinal chemistry (e.g., for sigma receptor ligands). However, the free base often exhibits poor aqueous solubility.

Salt formation with oxalic acid is a strategic crystal engineering approach. The oxalate counterion acts as a robust hydrogen-bond acceptor, capable of forming predictable supramolecular synthons with the guanidinium cation. This guide provides a rigorous workflow for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of **N-p-tolyl-guanidine oxalate**, with a specific focus on validating the Charge-Assisted Hydrogen Bond (CAHB) networks.

## Chemical Context & Synthesis Strategy

### The Target Moiety

- Compound: N-p-Tolyl-guanidine (1-(p-tolyl)guanidine)

- Counterion: Oxalic Acid (Ethanedioic acid)
- Rationale: The planar guanidinium cation ( ) and the carboxylate/oxalate anion form a "supramolecular heterosynthon" that is energetically favorable, often overriding other packing forces.

## Synthesis Workflow

To ensure a pure crystalline phase, we employ a two-step protocol: synthesis of the free base followed by controlled salt formation.

### Step 1: Guanylation of p-Toluidine

The preferred route avoids toxic mercury reagents (desulfurization) in favor of cyanamide addition.

- Reagents: p-Toluidine (1.0 eq), Cyanamide (1.2 eq), HCl (cat.), Ethanol.
- Conditions: Reflux at 80°C for 6-12 hours.
- Purification: Basification (NaOH)

Extraction (EtOAc)

Recrystallization (Toluene).

### Step 2: Oxalate Salt Formation

- Stoichiometry Control: Crucial for determining if the salt forms as the hydrogen oxalate (1:1) or the oxalate (2:1).
- Procedure: Dissolve N-p-tolyl-guanidine in minimal hot Methanol. Add Oxalic acid (0.5 eq for 2:1 salt; 1.0 eq for 1:1 salt) dissolved in warm Methanol.
- Observation: Immediate precipitation often indicates amorphous material. Re-heating to dissolution is required for crystal growth.

## Crystallization Protocol (Self-Validating System)

High-quality single crystals are the prerequisite for successful XRD analysis.[1] The following protocol uses a Self-Validating approach: if crystals do not extinguish polarized light uniformly, the step must be repeated.

## Method: Slow Evaporation with Solvent Diffusion

Parameter	Specification	Causality / Rationale
Primary Solvent	Methanol (MeOH)	High solubility for polar salts; good H-bond donor/acceptor.
Anti-Solvent	Diethyl Ether or Acetone	Lowers solubility gradually to induce nucleation.
Temperature	4°C (Controlled Fridge)	Lower kinetic energy reduces defects in the crystal lattice.
Vessel	20mL Scintillation Vial	Narrow geometry controls evaporation rate.

### Protocol Steps:

- Saturation: Prepare a near-saturated solution of the salt in MeOH at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
- Diffusion: Place the vial (uncapped) inside a larger jar containing the anti-solvent (Diethyl ether). Cap the large jar.
- Validation: Inspect after 48-72 hours under a polarizing microscope.
  - Pass: Sharp edges, transparent, uniform extinction.
  - Fail: Dendritic growth, opacity, or twinning (requires re-crystallization with lower concentration).

## Single Crystal X-Ray Diffraction (SC-XRD) Workflow Data Collection Parameters

To minimize thermal motion (atomic displacement parameters), data collection at cryogenic temperatures is mandatory.

- Instrument: Bruker D8 QUEST or equivalent (Mo-K or Cu-K radiation).
- Temperature: 100 K (using Nitrogen cryostream).
- Strategy: Full sphere collection (completeness > 99%) to ensure accurate space group determination.

## Structural Solution & Refinement

- Software: SHELXT (Solution) and SHELXL (Refinement) within OLEX2 or WinGX.
- Hydrogen Treatment:
  - C-H hydrogens: Constrain to riding models (Aromatic C-H = 0.95 Å).<sup>[2]</sup>
  - N-H / O-H hydrogens: Locate in the Difference Fourier Map. This is critical to prove proton transfer (Salt formation vs. Co-crystal).

## Structural Analysis: The Core Directive

When analyzing the solved structure, you must validate the specific supramolecular synthons. For **N-p-Tolyl-guanidine oxalate**, the structure is governed by the R2\_2(8) graph set.

## The R2\_2(8) Guanidinium-Carboxylate Synthon

The guanidinium moiety has two donor protons (

) oriented to bond with the two acceptor oxygens of the carboxylate group.

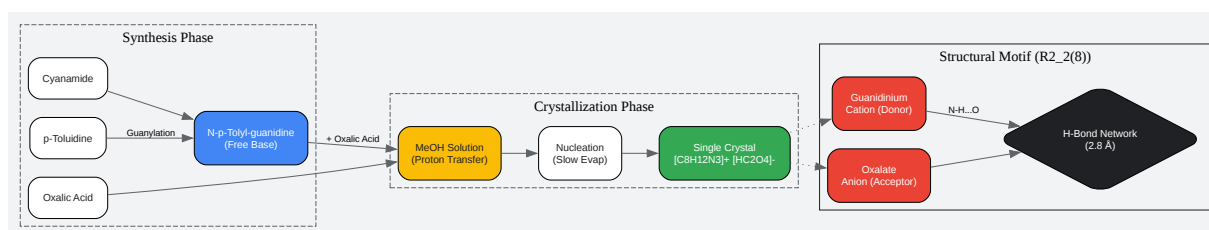
- Interaction:

<sup>[3]</sup>

- Geometry: A cyclic 8-membered ring.
- Validation Metric: The distance should be between 2.75 Å and 2.95 Å.

## Visualization of the Interaction Network

The following diagram illustrates the expected hydrogen bonding network and the synthesis logic.



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Caption: Synthesis workflow and the resulting R<sub>2</sub>\_2(8) supramolecular synthon in the crystal lattice.

## Quantitative Validation Criteria

Use the table below to validate your refined structural data against standard values for guanidine salts.

Structural Parameter	Expected Range	Significance
C-N Bond Length (Guanidine)	1.32 – 1.34 Å	Indicates resonance delocalization (partial double bond character).
C-N-C Bond Angles	~120°	Confirms sp <sup>2</sup> hybridization and planarity.
N...O H-Bond Distance	2.75 – 2.95 Å	Strong Charge-Assisted Hydrogen Bond (CAHB).
Torsion Angle (Tolyl-Guanidine)	30° – 60°	The tolyl ring usually twists out of the guanidine plane to minimize steric clash.
Proton Location	On Guanidine N	Essential: Confirms salt formation (vs. co-crystal).

## Pharmaceutical Implications[4]

### Solubility Enhancement

The oxalate salt disrupts the tight packing of the hydrophobic tolyl rings found in the free base. The introduction of the hydrophilic oxalate anion creates "water channels" in the lattice, significantly lowering the lattice energy barrier for dissolution.

### Stability and Polymorphism

Guanidine salts are prone to polymorphism. The analysis must check for solvent voids.

- If voids > 20 Å<sup>3</sup> are present, the structure may be a solvate (e.g., methanol solvate).
- Action: Perform Thermogravimetric Analysis (TGA) to confirm if solvent loss occurs, which would destabilize the crystal lattice.

## References

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## Sources

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- [2. mdpi.com \[mdpi.com\]](#)
- [3. Three-dimensional hydrogen-bonded structures in the guanidinium salts of the monocyclic dicarboxylic acids rac-trans-cyclohexane-1,2-dicarboxylic acid \(2:1, anhydrous\), isophthalic acid \(1:1, monohydrate\) and terephthalic acid \(2:1, trihydrate\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Crystal Structure Analysis of N-p-Tolyl-guanidine Oxalate Salt]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1430305/docs#technical-guide-crystal-structure-analysis-of-n-p-tolyl-guanidine-oxalate-salt\]](https://www.benchchem.com/product/b1430305/docs#technical-guide-crystal-structure-analysis-of-n-p-tolyl-guanidine-oxalate-salt)

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